2-Ethyl-5-methyl-1H-imidazol-4(5H)-one
Description
2-Ethyl-5-methyl-1H-imidazol-4(5H)-one (CAS: 194666-09-6) is a substituted imidazole derivative with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . This heterocyclic compound features a five-membered ring containing two nitrogen atoms, with substituents at the 2- and 5-positions (ethyl and methyl groups, respectively). The compound’s storage conditions, hazard classifications (e.g., GHS warnings), and commercial availability are noted in product documentation .
Properties
CAS No. |
194666-09-6 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.159 |
IUPAC Name |
2-ethyl-4-methyl-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C6H10N2O/c1-3-5-7-4(2)6(9)8-5/h4H,3H2,1-2H3,(H,7,8,9) |
InChI Key |
NFFVCKZBOSWBFF-UHFFFAOYSA-N |
SMILES |
CCC1=NC(C(=O)N1)C |
Synonyms |
4H-Imidazol-4-one,2-ethyl-1,5-dihydro-5-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity: The target compound lacks aromatic substituents (e.g., phenyl, tolyl) and ester functional groups, which are common in analogs like 3f, 3h, and 3j. the target compound’s unreported value) .
- Lipophilicity : The ethyl and methyl groups in the target compound may confer moderate lipophilicity, whereas analogs with aryl and ester moieties (e.g., 3f , 3h ) exhibit higher molecular weights and hydrophobicity.
Physicochemical and Spectral Data
- Melting Points : Aryl-substituted derivatives (3f , 3h , 3j ) exhibit higher melting points (>100°C) compared to aliphatic-substituted imidazoles, likely due to enhanced crystallinity from aromatic interactions .
- Spectroscopic Characterization : Analogs such as 3f and 3h are validated using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), a standard practice for confirming imidazole derivatives’ structures .
Research Implications and Gaps
- Unreported Data : Key properties such as melting point, solubility, and biological activity of this compound remain uncharacterized in the literature, warranting further investigation.
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